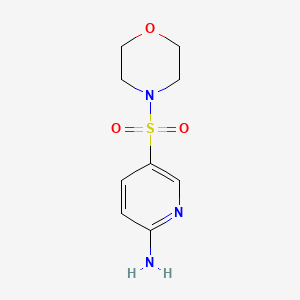

5-(Morpholinosulfonyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-ylsulfonylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLUKCFVYCDJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Characteristics of 5-(Morpholinosulfonyl)pyridin-2-amine

Executive Summary: 5-(Morpholinosulfonyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core, a primary amine, and a morpholinosulfonyl group. This unique combination of functional groups makes it a valuable building block and scaffold in medicinal chemistry and drug discovery. Understanding its fundamental physicochemical properties is paramount for its effective application in synthesis, biological screening, and formulation development. This guide provides a detailed analysis of the compound's structural, physical, spectroscopic, and chemical characteristics, grounded in established scientific principles and experimental methodologies. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of all subsequent chemical and biological investigations. This compound is defined by its specific arrangement of atoms and bonds, which dictates its properties and reactivity.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-(morpholin-4-ylsulfonyl)pyridin-2-amine | [1] |

| CAS Number | 627840-82-8 | [1] |

| Molecular Formula | C₉H₁₃N₃O₃S | |

| Molecular Weight | 243.29 g/mol | [1] |

| InChI Key | YFLUKCFVYCDJCM-UHFFFAOYSA-N |[1] |

The structure consists of a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a sulfonamide group linked to a morpholine ring. The electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the entire pyridine system.

Core Physicochemical Properties

These properties are fundamental to handling, formulating, and predicting the behavior of the compound in various environments.

Table 2: Summary of Physicochemical Data

| Property | Value / Observation | Notes |

|---|---|---|

| Physical Form | White solid | [1] |

| Purity | ≥95% (Typical commercial grade) | [1] |

| Storage | 0–8 °C, protected from light | [1] Suggests potential for slow degradation at ambient temperatures. |

| Melting Point | Data not publicly available | Requires experimental determination. |

| logP (calculated) | ~0.5 - 1.0 | Estimated. The sulfonyl and morpholine groups increase polarity compared to simpler aminopyridines. |

| pKa (estimated) | pKa₁ ≈ 1-2 (pyridinium); pKa₂ ≈ 2-3 (amino) | The strongly electron-withdrawing sulfonyl group significantly reduces the basicity of both the pyridine nitrogen and the exocyclic amine. |

Solubility Profile

The molecule possesses both polar (amine, sulfonamide, morpholine ether) and nonpolar (pyridine ring) features, suggesting moderate solubility in a range of solvents.

-

Aqueous Solubility: Expected to be low in neutral water but should increase significantly at acidic pH (pH < 2) due to protonation of the nitrogen atoms.

-

Organic Solubility: Likely soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols such as methanol or ethanol, potentially requiring heat.

Lipophilicity (logP)

The partition coefficient (logP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While experimental data is unavailable, computational models predict a relatively low logP, indicating a more hydrophilic character. This is driven by the multiple hydrogen bond acceptors (sulfonyl oxygens, morpholine oxygen, pyridine nitrogen) and donors (amino group).

Acidity/Basicity (pKa)

The compound has two primary basic centers: the pyridine ring nitrogen and the 2-amino group. However, the potent electron-withdrawing effect of the 5-sulfonyl substituent drastically reduces the electron density on the pyridine ring and the exocyclic amine, thereby lowering their basicity. In contrast to 2-aminopyridine (pKa ≈ 6.8), the pKa values for this compound are expected to be significantly lower, likely in the acidic range. This has profound implications for its behavior in physiological media and for designing salt-formulation strategies.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and structure. The following are predicted spectral characteristics based on the compound's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons (Pyridine Ring): Three distinct signals are expected. The proton at C6 will be a doublet, deshielded by the adjacent ring nitrogen. The proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet. The strong deshielding from the sulfonyl group will shift the C4 and C6 protons significantly downfield.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 5-7 ppm. Its chemical shift is concentration-dependent and the signal will disappear upon D₂O exchange.

-

Morpholine Protons: Two distinct triplets (or complex multiplets) are expected, corresponding to the protons adjacent to the nitrogen (~3.7 ppm) and the oxygen (~3.8 ppm).

¹³C NMR:

-

Pyridine Carbons: Six signals are expected, with C2 and C5 being significantly downfield due to direct attachment to heteroatoms and the sulfonyl group, respectively.

-

Morpholine Carbons: Two signals are expected for the methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450–3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 1630–1580 | N-H Scissoring | Primary Amine (-NH₂) |

| 1590–1450 | C=C and C=N Stretching | Pyridine Ring |

| 1350–1320 | S=O Asymmetric Stretch | Sulfonamide (-SO₂N<) |

| 1170–1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂N<) |

| 1125-1085 | C-O-C Asymmetric Stretch | Morpholine Ether |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion: For an ESI-MS in positive mode, the base peak would be the protonated molecule [M+H]⁺ at m/z 244.07.

-

Key Fragmentation: A characteristic fragmentation pathway would involve the cleavage of the S-N (morpholine) bond or the C-S (pyridine) bond, leading to fragments corresponding to the morpholine cation or the pyridinylsulfonyl cation.

Chemical Stability and Handling

The recommended storage condition of 0–8 °C implies that the compound may have limited long-term stability at room temperature.[1]

-

Oxidative Stability: The 2-aminopyridine moiety can be susceptible to oxidation, especially in the presence of metal ions or light. Solutions should be prepared fresh and stored under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Hydrolytic Stability: Sulfonamides are generally very stable to hydrolysis. Significant degradation would only be expected under harsh acidic or basic conditions at elevated temperatures.

-

Safe Handling: Standard laboratory safety protocols should be followed. The compound is classified with GHS07 (Exclamation mark), indicating it may cause skin/eye irritation or be harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.

Experimental Methodologies

To ensure reliable and reproducible results, standardized protocols for characterization are essential.

Protocol: Solubility Determination (Equilibrium Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, water, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Validation: The presence of solid material at the end of the experiment confirms that saturation was achieved.

Protocol: Spectroscopic Sample Preparation

-

NMR: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those of the amine group.

-

IR (KBr Pellet): Mix ~1-2 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar. Press the powder into a thin, transparent pellet using a hydraulic press.

-

MS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation for positive ion mode analysis.

Conclusion

This compound is a polar, solid compound with distinct physicochemical properties shaped by its constituent functional groups. Its low estimated basicity, moderate hydrophilicity, and characteristic spectroscopic signatures are key identifiers for researchers. The methodologies and predictive data presented in this guide offer a robust framework for the handling, characterization, and strategic use of this compound in research and development, particularly within the field of medicinal chemistry.

References

5-(Morpholinosulfonyl)pyridin-2-amine synthesis route

An In-Depth Technical Guide to the Synthesis of 5-(Morpholinosulfonyl)pyridin-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and strategic considerations for process optimization. The synthesis is presented as a two-step process commencing from the readily available starting material, 2-aminopyridine. Each step is meticulously detailed, supported by mechanistic insights, characterization data, and visual aids to ensure clarity and reproducibility.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a sulfonamide linkage, a privileged scaffold in medicinal chemistry due to its ability to mimic a peptide bond and participate in hydrogen bonding interactions with biological targets. The synthesis of such molecules requires a strategic approach that is both efficient and scalable. The synthetic route detailed herein proceeds via two key transformations:

-

Electrophilic Chlorosulfonation: The introduction of a chlorosulfonyl group onto the pyridine ring at the 5-position.

-

Nucleophilic Sulfonamide Formation: The condensation of the resulting sulfonyl chloride with morpholine to yield the final product.

This strategy is predicated on the electronic properties of the 2-aminopyridine starting material, where the strongly activating amino group directs the electrophilic sulfonation to the C-5 position (para to the amine), ensuring high regioselectivity.

Retrosynthetic Analysis

The logical disconnection of this compound points to a straightforward retrosynthetic pathway. The most synthetically viable bond to disconnect is the sulfur-nitrogen bond of the sulfonamide. This leads to two key synthons: 2-aminopyridine-5-sulfonyl chloride and morpholine. The former can be derived directly from 2-aminopyridine through chlorosulfonation.

Caption: Retrosynthetic pathway for this compound.

Core Synthesis Pathway: Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Aminopyridine-5-sulfonyl Chloride

This initial step involves the electrophilic substitution of 2-aminopyridine using chlorosulfonic acid. The amino group at the C-2 position is a powerful ortho-, para-director. In the strongly acidic medium of chlorosulfonic acid, the pyridine nitrogen and the exocyclic amino group are protonated. While protonation deactivates the ring towards electrophilic attack, the directing effect of the amino group still governs the position of substitution, favoring the C-5 position.

Principle and Mechanistic Insights: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), or a related species. The reaction is carefully controlled at low temperatures to mitigate the highly exothermic nature of the reaction and to prevent potential side reactions, such as the formation of di-substituted products or degradation of the starting material.[1]

Detailed Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-aminopyridine (1 equivalent).

-

Cool the flask to -5 °C to 0 °C using an ice-salt bath.

-

Slowly add chlorosulfonic acid (approximately 4-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-15 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.

-

The resulting solid precipitate is collected by vacuum filtration.

-

The crude product is washed thoroughly with cold water until the filtrate is neutral to pH paper.

-

The solid is then dried under vacuum to yield 2-aminopyridine-5-sulfonyl chloride, which can be used in the next step without further purification.

Caption: Experimental workflow for the synthesis of 2-aminopyridine-5-sulfonyl chloride.

Step 2: Synthesis of this compound

This final step is a nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond.

Principle and Mechanistic Insights: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[2] The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the morpholine nucleophile. The choice of solvent is often a polar aprotic solvent like acetone or dichloromethane to dissolve the reactants.[2][3]

Detailed Experimental Protocol:

-

Dissolve 2-aminopyridine-5-sulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or dichloromethane in a round-bottom flask.[2]

-

Add a base, such as dry pyridine (2-3 equivalents), to the solution.[2]

-

To this stirred solution, add morpholine (1.1-1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is treated with water, and the resulting solid product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Overall Synthetic Scheme

References

Spectroscopic Characterization of 5-(Morpholinosulfonyl)pyridin-2-amine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 5-(Morpholinosulfonyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. The guide emphasizes the rationale behind spectral interpretations, offering field-proven insights into the structural elucidation of this and similar compounds.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a morpholinosulfonyl moiety. The structural complexity and the presence of various functional groups give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.

Molecular Structure of this compound

The Sulfonamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The sulfonamide functional group (R-SO₂NH-R') is a uniquely privileged scaffold in medicinal chemistry, a journey that began with the dawn of the antibiotic age and has since expanded into nearly every conceivable therapeutic area. This guide provides an in-depth technical exploration of the sulfonamide moiety, moving beyond its historical antibacterial role to its modern applications as a versatile pharmacophore and bioisostere. We will dissect its fundamental mechanism of action against microbial targets, explore the nuanced structure-activity relationships (SAR) that govern its diverse biological activities, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of established principles and field-proven insights to guide the design and implementation of sulfonamide-based therapeutics.

The Enduring Legacy and Expanding Horizons of a "Magic" Moiety

The story of sulfonamides is the story of modern chemotherapy. The discovery of Prontosil in the 1930s, the first broadly effective systemic antibacterial, was a watershed moment in medicine, paving the way for the antibiotic revolution.[1] It was soon discovered that the active metabolite was sulfanilamide, a simple synthetic molecule whose structure would become the foundation for thousands of derivatives.[2] While the rise of other antibiotic classes and the challenge of resistance have repositioned their use, the sulfonamide scaffold has demonstrated remarkable resilience and versatility.

By exploiting observations made during their clinical evaluation, medicinal chemists have successfully repurposed the sulfonamide group to create drugs for a vast range of non-bacterial conditions.[3] This functional group is now a key feature in diuretics, antidiabetics, anticonvulsants, antivirals, and a multitude of targeted therapies, including potent inhibitors of enzymes crucial to cancer progression like carbonic anhydrases and protein kinases.[4][5][6] Its continued prevalence is a testament to its unique physicochemical properties, which allow it to act as a versatile hydrogen bond donor and acceptor, a stable linker, and an effective bioisosteric replacement for other functional groups like carboxylic acids.[7][8]

The Archetypal Mechanism: Inhibition of Folate Biosynthesis

The classic antibacterial action of sulfonamides is a textbook example of competitive antagonism.[9] Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo.[10] A critical step in this pathway is the conversion of p-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[6][11]

Due to the striking structural similarity between sulfanilamide and PABA, sulfonamides act as competitive inhibitors of DHPS.[12] They occupy the enzyme's active site, preventing PABA from binding and thereby halting the folic acid synthesis pathway.[13] This disruption of folate production inhibits the synthesis of essential nucleic acids (purines and thymidine) and amino acids, leading to a bacteriostatic effect—inhibiting bacterial growth and multiplication rather than directly killing the cells.[1][10] This mechanism is often potentiated by combining sulfonamides with trimethoprim, which inhibits a subsequent enzyme in the pathway, dihydrofolate reductase, creating a synergistic and often bactericidal effect.[14]

References

- 1. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]

- 3. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesized nano particles of glimepiride via spray freezing into cryogenic liquid: characterization, antidiabetic activity, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]

- 7. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 9. ijcrt.org [ijcrt.org]

- 10. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative structure–activity relationships studies for prediction of antimicrobial activity of synthesized disulfonamide derivatives | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Morpholinosulfonyl)pyridin-2-amine: A Technical Guide to a Privileged Scaffold in Kinase Inhibition

Abstract

This technical guide provides an in-depth exploration of 5-(Morpholinosulfonyl)pyridin-2-amine, a heterocyclic compound emblematic of the pyridinesulfonamide scaffold's growing importance in contemporary drug discovery. While the specific discovery of this molecule is not extensively documented in dedicated literature, its structural motifs are present in numerous patented and researched kinase inhibitors. This guide will, therefore, situate this compound within the broader context of its chemical class, elucidating its probable synthesis, mechanistic significance as a kinase inhibitor—particularly targeting the PI3K/mTOR pathway—and the critical role of its constituent functional groups in defining its biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important chemical scaffold.

Introduction: The Rise of the Pyridinesulfonamide Scaffold

The pyridine ring is a ubiquitous feature in a vast array of biologically active compounds, prized for its ability to engage in various non-covalent interactions with biological macromolecules.[1] When functionalized with a sulfonamide group, the resulting pyridinesulfonamide scaffold emerges as a "privileged structure" in medicinal chemistry. This is particularly true in the domain of protein kinase inhibition, a cornerstone of modern oncology and immunology research. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to the molecule's binding affinity and specificity for the ATP-binding pocket of various kinases. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and target engagement.

This compound (CAS No. 627840-82-8) is a prime example of this scaffold, featuring a morpholine group that can enhance aqueous solubility and an amino group that can serve as a key interaction point with target proteins. This guide will delve into the technical aspects of this molecule, providing a framework for its synthesis, biological evaluation, and the rationale behind its design as a potential therapeutic agent.

Synthesis and Characterization

While a specific, dedicated synthesis for this compound is not prominently published, its preparation can be reasonably extrapolated from established methods for analogous 2-aminopyridine derivatives. A plausible synthetic route would involve the chlorosulfonylation of 2-aminopyridine, followed by reaction with morpholine.

Proposed Synthetic Protocol

A general two-step synthesis is proposed below. This protocol is a representative workflow and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-amino-5-(chlorosulfonyl)pyridine

-

To a cooled (0 °C) solution of chlorosulfonic acid, slowly add 2-aminopyridine portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-(chlorosulfonyl)pyridine.

Step 2: Synthesis of this compound

-

Dissolve the 2-amino-5-(chlorosulfonyl)pyridine intermediate in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add morpholine (approximately 1.1 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Data

| Property | Value |

| CAS Number | 627840-82-8 |

| Molecular Formula | C₉H₁₃N₃O₃S |

| Molecular Weight | 243.29 g/mol |

| Appearance | White solid |

| Purity | Typically >95% |

Note: These are typical values and may vary between suppliers.

Biological Significance and Mechanism of Action

The structural features of this compound strongly suggest its potential as a kinase inhibitor, particularly targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2][3]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling cascade that is frequently activated in human tumors. Dual inhibition of both PI3K and mTOR is a promising therapeutic strategy, as it can circumvent feedback loops that may arise from inhibiting only one of the kinases.[3][4]

Mechanism of Inhibition

Compounds with the pyridinesulfonamide scaffold typically act as ATP-competitive inhibitors. The 2-amino group on the pyridine ring is often crucial for forming a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket. The morpholinosulfonyl moiety likely occupies a solvent-exposed region, with the morpholine group potentially improving pharmacokinetic properties such as solubility. The precise binding mode would be confirmed through co-crystallization studies.

Structure-Activity Relationships (SAR)

The biological activity of pyridinesulfonamide derivatives is highly dependent on the nature and position of substituents.

-

The 2-Amino Group: As mentioned, the 2-amino group is often essential for potent kinase inhibition, acting as a hydrogen bond donor to the kinase hinge region.

-

The Sulfonamide Linker: The sulfonamide group serves as a rigid linker and can participate in hydrogen bonding interactions.

-

The 5-Position Substituent: The morpholine group at the 5-position is a common feature in many kinase inhibitors.[5] Its primary role is often to enhance solubility and other drug-like properties. Variations at this position can significantly impact potency and selectivity.

-

The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and contributes to the overall geometry and electronic properties of the molecule, influencing its binding to the target kinase.

Experimental Protocols: Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound against a target kinase like PI3Kα, a biochemical assay is essential.

In Vitro PI3Kα Inhibition Assay Workflow

Detailed Protocol

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

-

Kinase Reaction: In a 384-well plate, add the kinase buffer, PI3Kα enzyme, and the lipid substrate (PIP2).

-

Inhibitor Addition: Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that measures the amount of ADP produced, which is proportional to kinase activity.

-

Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

This compound represents a valuable chemical entity within the broader class of pyridinesulfonamide-based kinase inhibitors. While its individual discovery and development are not extensively detailed, its structural components are well-precedented in the design of potent and selective inhibitors of key signaling pathways, such as the PI3K/mTOR cascade. The synthetic accessibility of this scaffold, combined with the potential for diverse functionalization, ensures that it will remain an area of active investigation for the development of novel therapeutics. Future work will likely focus on the synthesis of analogs to further probe the structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties for specific disease indications.

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Morpholinosulfonyl)pyridin-2-amine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that exhibit the ability to bind to multiple biological targets with high affinity, providing a robust starting point for the development of novel therapeutics. The 2-aminopyridine moiety is one such privileged structure, frequently found in a multitude of clinically successful kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal anchor for inhibitor design. This guide focuses on a particularly valuable derivative of this scaffold: 5-(morpholinosulfonyl)pyridin-2-amine .

The incorporation of a morpholinosulfonyl group at the 5-position of the 2-aminopyridine core imparts a unique combination of physicochemical properties that are highly desirable in drug candidates. The morpholine ring can enhance aqueous solubility and metabolic stability, while the sulfonamide linker provides a rigid and synthetically tractable handle for further molecular elaboration. This building block has emerged as a cornerstone in the synthesis of potent and selective inhibitors of various kinases, most notably those in the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical targets in oncology.

This technical guide will provide a comprehensive overview of the synthesis, chemical reactivity, and application of this compound in drug discovery. We will delve into detailed experimental protocols for its use in key synthetic transformations, explore the structure-activity relationships of its derivatives, and provide essential characterization data to empower researchers in their quest for novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis.

| Property | Value |

| CAS Number | 627840-82-8[1] |

| Molecular Formula | C₉H₁₃N₃O₃S |

| Molecular Weight | 243.29 g/mol [1] |

| Appearance | White solid |

| IUPAC Name | 5-(morpholin-4-ylsulfonyl)pyridin-2-amine |

| Storage Temperature | 0-8 °C[1] |

Synthesis of the Building Block: A Strategic Approach

A robust and scalable synthesis of this compound is crucial for its widespread application. While a definitive, publicly available protocol for its direct synthesis is not extensively documented, a highly plausible and chemically sound synthetic route can be constructed based on established methodologies for the synthesis of related 2-aminopyridine derivatives. The most logical approach involves a two-step sequence starting from the readily available 2-aminopyridine.

References

Unlocking the Therapeutic Potential of 5-(Morpholinosulfonyl)pyridin-2-amine Derivatives: A Technical Guide to Target Identification and Validation

Introduction: The Emerging Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 5-(morpholinosulfonyl)pyridin-2-amine core represents a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets, thereby offering a rich starting point for drug discovery across various therapeutic areas. The unique combination of a hydrogen-bond-donating 2-aminopyridine moiety, a flexible and polar morpholine ring, and a sulfonamide linker imparts a desirable balance of structural rigidity, aqueous solubility, and multi-directional hydrogen bonding capacity. This guide provides an in-depth technical exploration of the most promising therapeutic targets for derivatives of this scaffold, grounded in mechanistic rationale derived from structurally analogous compounds and offering detailed protocols for target validation. Our analysis points to three primary target classes: Protein Kinases , Inflammatory Enzymes , and Metabolic Enzymes , with a particularly strong weight of evidence for the former.

PART 1: Protein Kinases - The Preeminent Target Class

The aminopyridine and aminopyrimidine cores are foundational elements in a multitude of approved and investigational protein kinase inhibitors.[1][2] The nitrogen atoms in the pyridine ring act as crucial hydrogen bond acceptors, mimicking the adenine region of ATP to effectively compete for the enzyme's active site. The addition of the morpholinosulfonyl group provides a vector for exploring solvent-exposed regions or adjacent pockets, enhancing both potency and selectivity. Evidence from numerous studies on related compounds strongly suggests that derivatives of this compound are prime candidates for kinase inhibition.

Polo-Like Kinase 4 (PLK4): A Master Regulator of Centriole Duplication

Mechanistic Rationale: PLK4 is a serine/threonine kinase that plays a pivotal role in centriole duplication. Its overexpression is a hallmark of various cancers, leading to centrosome amplification, genomic instability, and tumorigenesis.[3] This makes PLK4 a high-value target for anticancer therapy. Structurally similar aminopyrimidine derivatives have been identified as highly potent PLK4 inhibitors, with IC50 values in the low nanomolar range.[4] The aminopyridine core of our lead scaffold can similarly engage with the hinge region of the PLK4 active site, making this a primary hypothesis for its potential anticancer effects.

Signaling Pathway Diagram:

Caption: PLK4 signaling pathway and proposed point of inhibition.

Experimental Protocol: PLK4 Kinase Inhibition Assay

This protocol outlines a robust method for determining the in vitro inhibitory activity of test compounds against PLK4 using a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay.[3][5]

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

PLK4 Enzyme: Reconstitute recombinant full-length human PLK4 in kinase buffer to a working concentration of 2X the final assay concentration (e.g., 2 nM).[6]

-

Europium-labeled Anti-Tag Antibody: Prepare a 2X working solution of the antibody in kinase buffer.

-

Kinase Tracer: Prepare a 4X working solution of an Alexa Fluor® 647-labeled ATP-competitive tracer in kinase buffer.

-

Test Compound: Prepare a serial dilution of the this compound derivative in 100% DMSO, then dilute in kinase buffer to a 4X final concentration.

-

-

Assay Procedure (384-well plate format):

-

Add 4 µL of the 4X test compound solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 8 µL of the 2X PLK4 enzyme/antibody mixture to all wells.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Percentage inhibition is calculated relative to the "no inhibitor" control.

-

Plot percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

PI3K/mTOR Pathway: A Central Node in Cell Growth and Survival

Mechanistic Rationale: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and metabolic reprogramming.[7][8] Several compounds incorporating morpholine, aminopyrimidine, and pyridine motifs have demonstrated potent, dual inhibition of PI3K and mTOR.[9][10][11] For instance, PQR309 (bimiralisib) is a clinical-stage pan-class I PI3K/mTOR inhibitor featuring a 5-(triazinyl)pyridin-2-amine core with morpholino substituents.[10] This strong precedent suggests that the this compound scaffold is well-suited to target the ATP-binding site of these related kinases.

Signaling Pathway Diagram:

Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibition points.

Experimental Protocol: Cellular PI3K/Akt Pathway Engagement Assay

This protocol describes a method to assess if a test compound inhibits the PI3K/Akt pathway within a cellular context by measuring the phosphorylation of Akt at Serine 473 via flow cytometry.[12][13]

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MCF-7, PC-3) to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

-

Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

-

-

Cell Fixation and Permeabilization:

-

Harvest cells and fix immediately with a formaldehyde-based fixation buffer for 10 minutes at 37°C.

-

Permeabilize cells by adding ice-cold methanol and incubating on ice for 30 minutes.

-

-

Immunostaining:

-

Wash the permeabilized cells with assay buffer (e.g., PBS with 1% BSA).

-

Incubate the cells with a fluorescently-conjugated anti-phospho-Akt (Ser473) antibody (e.g., Alexa Fluor 488 conjugate) for 1 hour at room temperature, in the dark.

-

Wash the cells twice with assay buffer to remove unbound antibody.

-

-

Flow Cytometry:

-

Resuspend cells in assay buffer.

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Alexa Fluor 488).

-

Quantify the median fluorescence intensity (MFI) for each sample.

-

-

Data Analysis:

-

Calculate the percentage inhibition of Akt phosphorylation for each compound concentration relative to the stimulated, vehicle-treated control.

-

Determine the IC50 value by plotting percentage inhibition versus compound concentration.

-

Transforming Growth Factor-beta (TGF-β) Receptor I (ALK5)

Mechanistic Rationale: The TGF-β signaling pathway is a key regulator of cell fate, and its dysregulation is implicated in fibrosis and cancer progression. The type I receptor, ALK5, is a serine/threonine kinase whose activity is essential for signal transduction.[14] A series of 5-(pyridin-2-yl)thiazoles has been reported as potent inhibitors of ALK5, demonstrating that the pyridin-2-yl motif is a viable anchor for engaging this target.[5] The 2-aminopyridine core of the scaffold can form similar key interactions within the ALK5 ATP-binding pocket.

Experimental Protocol: ALK5 Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[15]

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Enzyme/Substrate/ATP Mix: Prepare a solution in Kinase Buffer containing recombinant human ALK5, a suitable substrate (e.g., casein), and ATP at a concentration near its Km.

-

Test Compound: Prepare serial dilutions in Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of test compound solution.

-

Add 4 µL of the Enzyme/Substrate/ATP mix to initiate the reaction.

-

Incubate at room temperature for 60-120 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

PART 2: Inflammatory Enzymes - A Secondary Therapeutic Avenue

While kinase inhibition is the most strongly supported hypothesis, the morpholinopyrimidine scaffold has also been implicated in the modulation of key enzymes in the inflammatory cascade.[3][16] This suggests a potential application for this compound derivatives in treating inflammatory disorders.

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

Mechanistic Rationale: In inflammatory conditions, iNOS and COX-2 are upregulated in cells like macrophages, leading to excessive production of nitric oxide (NO) and prostaglandins, respectively. These mediators contribute to pain, swelling, and tissue damage. Certain morpholinopyrimidine derivatives have been shown to reduce the expression of both iNOS and COX-2 protein and mRNA, thereby exerting anti-inflammatory effects.[3][16] This action is often linked to the inhibition of upstream signaling pathways like NF-κB.[17]

Experimental Workflow Diagram:

Caption: Workflow for assessing iNOS and COX-2 inhibitory activity.

Experimental Protocol: iNOS Activity (Griess Assay) in Macrophages

This protocol measures the production of nitrite, a stable breakdown product of NO, in the supernatant of stimulated macrophage cells.[18]

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression.

-

-

Griess Reaction:

-

Collect 50 µL of cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample and determine the IC50 for the inhibition of NO production.

-

PART 3: Urease Inhibition - A Niche but Viable Target

Mechanistic Rationale: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In humans, bacterial urease, particularly from Helicobacter pylori, is a key virulence factor in the pathogenesis of gastritis and peptic ulcers.[4] Morpholine derivatives containing a pyridine nucleus have been synthesized and shown to possess potent anti-urease activity.[12] The morpholine and aminopyridine moieties can coordinate with the nickel ions in the urease active site, leading to inhibition.

Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea.[4]

-

Reagent Preparation:

-

Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 6.8).

-

Urease Enzyme: Prepare a solution of Jack Bean Urease in assay buffer.

-

Substrate: Prepare a solution of urea (e.g., 25 mM) in assay buffer.

-

Test Compound: Prepare serial dilutions in a suitable solvent (e.g., DMSO).

-

Berthelot Reagents: Reagent A (Phenol, sodium nitroprusside) and Reagent B (Sodium hypochlorite, sodium hydroxide).

-

-

Enzyme Reaction:

-

In a 96-well plate, add 25 µL of test compound solution, 50 µL of urease enzyme solution, and 50 µL of assay buffer.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the urea substrate solution.

-

Incubate for 30 minutes at 37°C.

-

-

Ammonia Detection:

-

Add 40 µL of Reagent A to each well.

-

Add 40 µL of Reagent B to each well.

-

Incubate for 20 minutes at room temperature for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 625 nm using a microplate reader.

-

The absorbance is proportional to the amount of ammonia produced.

-

Calculate the percentage of urease inhibition relative to the no-inhibitor control and determine the IC50 value.[4]

-

Summary of Potential Targets and Quantitative Data

The following table summarizes the potential therapeutic targets for this compound derivatives based on evidence from structurally related compounds. The IC50 values are illustrative examples from the literature for analogous scaffolds and provide a benchmark for screening efforts.

| Target Class | Specific Target | Therapeutic Area | Rationale / Analog Class | Representative IC50 of Analogs | Reference(s) |

| Protein Kinase | PLK4 | Oncology | Aminopyrimidine core | 6.7 nM | [4] |

| Protein Kinase | PI3Kα | Oncology | Morpholino-quinazoline/triazine | 4.2 nM - 5.9 nM | [9][19] |

| Protein Kinase | mTOR | Oncology | Morpholino-quinazoline/triazine | Balanced with PI3K | [9][10] |

| Protein Kinase | ALK5 (TGFβR1) | Oncology, Fibrosis | 5-(Pyridin-2-yl)thiazole | >95% inhibition @ 0.1 µM | [5] |

| Inflammatory Enzyme | iNOS (cellular) | Inflammation | Morpholinopyrimidine | ~5 µM (for NO reduction) | [16][17] |

| Inflammatory Enzyme | COX-2 (cellular) | Inflammation | Morpholinopyrimidine | ~5 µM (for PGE2 reduction) | [16][20] |

| Metabolic Enzyme | Urease | Infectious Disease | Morpholine-pyridine | 2.37 µM | [12] |

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. The collective evidence strongly points toward protein kinases, particularly those involved in cell cycle regulation (PLK4) and oncogenic signaling (PI3K/mTOR), as the highest-priority targets for investigation. The detailed protocols provided in this guide offer a clear and validated roadmap for researchers to systematically evaluate derivatives of this scaffold against these primary targets. Concurrently, the potential for anti-inflammatory (iNOS/COX-2) and anti-bacterial (urease) activity should not be discounted and represents valuable secondary screening opportunities. A comprehensive screening campaign employing the assays outlined herein will be instrumental in elucidating the precise mechanism of action and unlocking the full therapeutic potential of this versatile chemical series.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. PLK4 Kinase Enzyme System [worldwide.promega.com]

- 7. PI3K AKT mTOR Pathway in Cancer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 8. PI3K/Akt/mTOR Signaling Kit - Biolinkk [biolinkk.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. promega.com [promega.com]

- 16. promega.com [promega.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. benchchem.com [benchchem.com]

- 19. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

review of synthetic applications of substituted 2-aminopyridines

An In-depth Technical Guide to the Synthetic Applications of Substituted 2-Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unsung Hero of Modern Chemistry

In the vast landscape of heterocyclic chemistry, the 2-aminopyridine scaffold stands out as a deceptively simple yet profoundly influential structural motif.[1][2] Its unique combination of a nucleophilic amino group and a basic pyridine nitrogen atom, positioned in a strategic 1,2-relationship, endows it with a remarkable versatility that has been harnessed across a spectrum of scientific disciplines. From life-saving pharmaceuticals to cutting-edge catalytic systems, the applications of substituted 2-aminopyridines are a testament to the power of fundamental organic chemistry in addressing complex scientific challenges. This guide aims to provide a comprehensive overview of the synthetic applications of this remarkable class of compounds, offering not just a compilation of reactions, but a deeper understanding of the principles that govern their synthesis and utility. We will explore the nuances of their preparation, delve into their pivotal role in medicinal chemistry and catalysis, and touch upon their emerging applications in materials science. It is our hope that this guide will serve as a valuable resource and a source of inspiration for researchers seeking to unlock the full potential of the 2-aminopyridine core.

Part 1: The Ascendance of 2-Aminopyridines in Chemical Synthesis

The 2-aminopyridine unit is a cornerstone in the design and synthesis of a multitude of functional molecules.[3][4] Its prevalence in biologically active compounds has earned it the status of a "privileged scaffold" in medicinal chemistry.[2] This is due to its ability to engage in a variety of intermolecular interactions, such as hydrogen bonding and metal coordination, which are crucial for molecular recognition and biological activity. Furthermore, the 2-aminopyridine moiety serves as a versatile synthetic handle, allowing for the facile introduction of diverse substituents to fine-tune the steric and electronic properties of the target molecule.

The inherent electronic properties of the 2-aminopyridine ring system, characterized by the interplay between the electron-donating amino group and the electron-withdrawing pyridine nitrogen, lead to a unique reactivity profile that can be exploited in a wide range of chemical transformations. This guide will navigate the key methodologies for the synthesis of substituted 2-aminopyridines and explore their most significant applications.

Part 2: A Synthetic Chemist's Toolkit: Crafting Substituted 2-Aminopyridines

The demand for novel 2-aminopyridine derivatives has driven the development of a diverse array of synthetic methods, ranging from classical name reactions to modern transition-metal-catalyzed transformations.

The Classic Approach: The Chichibabin Reaction

Historically, the Chichibabin reaction has been a primary method for the synthesis of 2-aminopyridine.[5] This reaction involves the direct amination of pyridine with sodium amide, typically in liquid ammonia or an inert solvent. While historically significant, the harsh reaction conditions and often moderate yields have led to the development of milder and more versatile alternatives.

The Modern Synthesis Arsenal

Modern organic synthesis has provided a plethora of sophisticated tools for the construction of substituted 2-aminopyridines with high efficiency and selectivity.

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines, and 2-aminopyridines are no exception. The Buchwald-Hartwig amination, for instance, allows for the coupling of a wide range of amines with 2-halopyridines using palladium catalysts.[6][7] Similarly, copper-catalyzed methods have also proven effective for these transformations.[7] These methods offer excellent functional group tolerance and generally proceed under mild conditions.

-

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl-2-aminopyridine

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add 2-bromopyridine (1.0 equiv.), the desired aniline (1.2 equiv.), and anhydrous toluene.

-

Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Direct C-H amination of the pyridine ring represents a highly atom-economical strategy for the synthesis of 2-aminopyridines.[8] This approach avoids the pre-functionalization of the pyridine starting material. Recent advances have seen the development of phosphorus ligand-coupling methods that enable the direct conversion of pyridines into their corresponding aminopyridines using ammonia.[8] Transition metal catalysts, such as those based on cobalt, have also been employed for C-H amination reactions.[9]

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step.[3][10] Several MCRs have been developed for the synthesis of highly substituted 2-aminopyridines.[3][11] These reactions often proceed with high atom economy and allow for the generation of molecular diversity in a time- and resource-efficient manner. A common strategy involves the condensation of an enaminone, malononitrile, and a primary amine.[3]

Caption: Proposed mechanism for the multicomponent synthesis of 2-aminopyridines.

Pyridine N-oxides serve as versatile precursors for the synthesis of 2-aminopyridines under mild conditions.[12][13] This transformation typically involves activation of the N-oxide, followed by nucleophilic attack of an amine. This method offers excellent regioselectivity for the 2-position and is tolerant of a wide range of functional groups.

Part 3: The Medicinal Chemist's Darling: 2-Aminopyridines in Drug Discovery

The 2-aminopyridine scaffold is a recurring motif in a vast number of clinically approved drugs and promising drug candidates.[1][2][14] Its ability to act as a bioisostere for other functional groups and its capacity to form key interactions with biological targets make it an invaluable component in the medicinal chemist's toolbox.

A Privileged Structure with Diverse Biological Activities

Substituted 2-aminopyridines have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and kinase inhibitory effects.[3][15] The versatility of this scaffold allows for the development of targeted therapies for a wide range of diseases.

| Compound Class | Biological Activity | Reference |

| Imidazo[1,2-a]pyridines | Antifungal, antibacterial, anticancer | [2] |

| 2-Aminopyridine-based PI3Kδ inhibitors | Treatment of hematological cancers | [15] |

| Substituted 2-amino-3-cyanopyridines | Antibacterial | [3] |

Case Study: 2-Aminopyridine-Based PI3Kδ Inhibitors

Phosphoinositide-3-kinases (PI3Ks) are a family of enzymes that play a crucial role in cell signaling pathways related to cell growth, proliferation, and survival.[15] Overexpression of PI3Ks is implicated in many human cancers. Recently, a series of 2-aminopyridine derivatives were designed and synthesized as potent and selective inhibitors of PI3Kδ, showing promise for the treatment of hematological malignancies.[15]

Caption: Inhibition of the PI3K signaling pathway by a 2-aminopyridine derivative.

Part 4: Ligands in the Limelight: The Catalytic Prowess of 2-Aminopyridines

The chelating ability of 2-aminopyridine derivatives makes them excellent ligands for a variety of transition metals, leading to the formation of catalytically active complexes.[16][17][18] The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on both the pyridine ring and the amino group, allowing for precise control over the catalytic activity.

Versatile Ligands for Homogeneous Catalysis

2-Iminopyridine ligands, synthesized from the condensation of 2-aminopyridines with aldehydes or ketones, are a prominent class of N,N-bidentate ligands that have found widespread use in homogeneous catalysis.[16] Metal complexes of these ligands have shown remarkable efficacy in a range of catalytic transformations, including oxidation, polymerization, and hydrogenation.[16]

-

Experimental Protocol: Synthesis of a 2-Iminopyridine Ligand

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-acetylpyridine (1.0 equiv.) and aniline (1.0 equiv.) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reflux the mixture for 24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.[16]

-

Catalytic Applications

Iron(II) complexes of α-iminopyridine ligands have been demonstrated to be effective catalysts for the oxidation of secondary alcohols to ketones using common oxidants like hydrogen peroxide.[16] This transformation is a fundamental process in organic synthesis.

Part 5: Building Blocks for the Future: 2-Aminopyridines in Materials Science

While the applications of 2-aminopyridines in medicinal chemistry and catalysis are well-established, their use in materials science is a growing area of research. The ability of 2-aminopyridine derivatives to participate in hydrogen bonding and other non-covalent interactions makes them attractive building blocks for the construction of supramolecular assemblies with defined architectures and properties.[19] The structural landscape of acetylated 2-aminopyridine derivatives reveals a delicate interplay of steric and electronic factors that govern their self-assembly into either chains or dimers through hydrogen bonding.[19] This fundamental understanding is crucial for the rational design of new functional materials.

Part 6: A Bright Future for a Versatile Scaffold

The synthetic applications of substituted 2-aminopyridines are vast and continue to expand. From their foundational role in the development of new pharmaceuticals to their utility in crafting sophisticated catalytic systems, the importance of this structural motif cannot be overstated. Future research will undoubtedly uncover new and innovative ways to synthesize and utilize these versatile compounds. The development of more sustainable and efficient synthetic methods, such as those employing earth-abundant metal catalysts or catalyst-free conditions, will be a key focus.[20] Furthermore, the exploration of 2-aminopyridine derivatives in new areas, such as organic electronics and smart materials, holds immense promise. The "unsung hero" of drug discovery is poised to take center stage in an even broader range of scientific endeavors.[1]

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activation - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 15. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of Novel Kinase Inhibitors Utilizing a 5-(Morpholinosulfonyl)pyridin-2-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and its capacity to engage in critical hydrogen bonding interactions within enzyme active sites.[1][2][3] Its derivatives are integral to the development of targeted therapies, particularly in the realm of protein kinase inhibitors.[4][5] Within this class of privileged structures, 5-(Morpholinosulfonyl)pyridin-2-amine emerges as a versatile building block. The morpholinosulfonyl group offers a combination of desirable properties: the morpholine moiety can enhance aqueous solubility and form hydrogen bonds, while the sulfonamide linker provides a stable, synthetically tractable anchor point.[6] The 2-amino group on the pyridine ring serves as a key functional handle for further elaboration, enabling the construction of diverse molecular architectures targeting various kinase families.

This application note provides a comprehensive guide to the synthesis of kinase inhibitors derived from this compound. We will delve into the strategic considerations for its use in drug design, present a detailed, field-proven synthetic protocol for its incorporation into a pyrimidine-based kinase inhibitor scaffold, and discuss the underlying chemical principles that ensure a robust and reproducible synthesis. The protocols and methodologies described herein are designed to be self-validating, providing researchers with the tools to confidently synthesize and explore novel chemical matter in the pursuit of next-generation kinase inhibitors.

Scientific & Strategic Rationale: Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is a frequent event in a wide array of human cancers, making it one of the most attractive targets for oncology drug discovery.[9][10] Kinase inhibitors that target key nodes in this cascade, such as PI3K and mTOR, have shown significant therapeutic promise.[11][12]

The this compound scaffold is particularly well-suited for the design of inhibitors targeting the ATP-binding site of these kinases. The morpholine oxygen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine hinge-binding region of ATP. The sulfonamide provides a rigid linker to orient the pyridine core, while the 2-amino group allows for the introduction of various substituents that can probe deeper into the active site, enhancing both potency and selectivity.

Visualizing the Synthetic Strategy

The following diagram illustrates a common and effective strategy for elaborating the this compound core into a potential kinase inhibitor. This approach typically involves a nucleophilic aromatic substitution or a cross-coupling reaction to link the aminopyridine to a suitably functionalized heterocyclic core, such as a pyrimidine.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Synthetic Protocol: Preparation of a Pyrimidine-Based Kinase Inhibitor

This protocol details the synthesis of a hypothetical, yet representative, kinase inhibitor derived from this compound. The methodology is adapted from established procedures for the synthesis of related pyrimidinylaminobenzamides, which have demonstrated tyrosine kinase inhibitory activity.[13]

Part 1: Synthesis of N-(4-chloropyrimidin-2-yl)-5-(morpholinosulfonyl)pyridin-2-amine (Intermediate 1)

This initial step involves a nucleophilic aromatic substitution reaction to couple the aminopyridine scaffold with a dichloropyrimidine core.

Reaction Scheme:

Materials & Reagents:

| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |

| This compound | 243.29 g/mol | 10.0 | 2.43 g |

| 2,4-Dichloropyrimidine | 148.98 g/mol | 11.0 | 1.64 g |

| Diisopropylethylamine (DIPEA) | 129.24 g/mol | 20.0 | 3.48 mL |

| n-Butanol | - | - | 50 mL |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.43 g, 10.0 mmol) and n-butanol (50 mL).

-

Stir the suspension at room temperature to ensure good mixing.

-

Add 2,4-dichloropyrimidine (1.64 g, 11.0 mmol) to the mixture.

-

Add diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

-

Wash the collected solid with cold n-butanol (2 x 10 mL) and then with diethyl ether (2 x 15 mL) to remove any unreacted starting materials and impurities.

-

Dry the solid under vacuum to yield Intermediate 1 as a white to off-white solid.

Expected Yield: 75-85%

Characterization: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of the Final Kinase Inhibitor via Suzuki Coupling

This second step introduces a substituted aryl group at the C4 position of the pyrimidine ring via a palladium-catalyzed Suzuki cross-coupling reaction.

Reaction Scheme:

Materials & Reagents:

| Reagent | Molecular Weight | Quantity (mmol) | Mass/Volume |

| Intermediate 1 | 355.79 g/mol | 5.0 | 1.78 g |

| 4-(Trifluoromethyl)phenylboronic acid | 189.93 g/mol | 6.0 | 1.14 g |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 g/mol | 0.25 | 289 mg |

| Sodium Carbonate (2M aqueous solution) | 105.99 g/mol | 15.0 | 7.5 mL |

| 1,4-Dioxane | - | - | 40 mL |

Step-by-Step Procedure:

-

To a 100 mL Schlenk flask, add Intermediate 1 (1.78 g, 5.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.14 g, 6.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (40 mL) and the 2M aqueous sodium carbonate solution (7.5 mL, 15.0 mmol) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final kinase inhibitor.

Expected Yield: 60-75%

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Data Summary and Expected Outcomes

| Step | Starting Material | Key Reagent | Product | Expected Yield | Purity (Typical) |

| Part 1 | This compound | 2,4-Dichloropyrimidine | N-(4-chloropyrimidin-2-yl)-5-(morpholinosulfonyl)pyridin-2-amine | 75-85% | >95% |

| Part 2 | Intermediate 1 | 4-(Trifluoromethyl)phenylboronic acid | Final Kinase Inhibitor | 60-75% | >98% (post-chromatography) |

Visualization of the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K, Akt, and mTOR in cell signaling, highlighting the points of intervention for the synthesized inhibitors.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural features provide a solid foundation for building molecules with the potential for high potency and favorable pharmacological properties. The synthetic protocols outlined in this application note offer a robust and reproducible pathway for the elaboration of this scaffold into promising drug candidates targeting critical signaling pathways in oncology and other diseases. By understanding the underlying chemical principles and strategic considerations, researchers can effectively leverage this building block to accelerate their drug discovery efforts.

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. growingscience.com [growingscience.com]